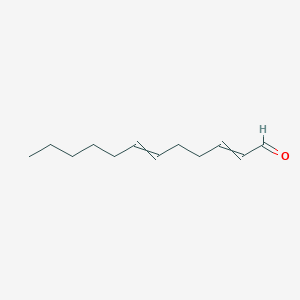
Dodeca-2,6-dienal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E,Z)-2,6-DODECADIEN-1-AL is an organic compound characterized by the presence of two double bonds in its carbon chain, which can exist in different geometric configurations. The E and Z notations refer to the relative positions of the substituents around the double bonds, with E indicating opposite sides and Z indicating the same side. This compound is known for its distinct odor and is often used in the fragrance industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E,Z)-2,6-DODECADIEN-1-AL typically involves the use of elimination reactions to form the double bonds. One common method is the dehydrohalogenation of alkyl halides using strong bases such as potassium hydroxide in ethanol solution . Another method involves the dehydration of alcohols using strong acids like sulfuric acid in tetrahydrofuran solvent .
Industrial Production Methods
In industrial settings, the production of (E,Z)-2,6-DODECADIEN-1-AL often involves large-scale elimination reactions under controlled conditions to ensure high yield and purity. The choice of reagents and reaction conditions is optimized to minimize side reactions and maximize the formation of the desired geometric isomers.
Analyse Chemischer Reaktionen
Types of Reactions
(E,Z)-2,6-DODECADIEN-1-AL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated compounds.
Substitution: The compound can undergo substitution reactions where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Halogenation reactions using halogens like chlorine or bromine can introduce new substituents.
Major Products Formed
Oxidation: Formation of dodecanoic acid or dodecanal.
Reduction: Formation of dodecane.
Substitution: Formation of halogenated derivatives like 2,6-dodecadienyl chloride.
Wissenschaftliche Forschungsanwendungen
(E,Z)-2,6-DODECADIEN-1-AL has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study geometric isomerism and reaction mechanisms.
Biology: Investigated for its role in pheromone signaling in insects.
Medicine: Explored for potential therapeutic applications due to its bioactive properties.
Industry: Widely used in the fragrance industry for its pleasant odor and as a flavoring agent in food products
Wirkmechanismus
The mechanism of action of (E,Z)-2,6-DODECADIEN-1-AL involves its interaction with specific molecular targets, such as olfactory receptors in the case of its use in fragrances. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of smell. In biological systems, it may interact with enzymes or receptors involved in pheromone signaling, influencing behavior and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E,Z)-2,4-DODECADIEN-1-AL: Similar structure but with double bonds at different positions.
(E,Z)-2,6-UNDECADIEN-1-AL: Similar structure but with a shorter carbon chain.
(E,Z)-2,6-DODECADIEN-1-OL: Similar structure but with a hydroxyl group instead of an aldehyde group.
Uniqueness
(E,Z)-2,6-DODECADIEN-1-AL is unique due to its specific geometric configuration and the position of its double bonds, which confer distinct chemical and physical properties. Its specific odor profile makes it particularly valuable in the fragrance industry, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C12H20O |
|---|---|
Molekulargewicht |
180.29 g/mol |
IUPAC-Name |
dodeca-2,6-dienal |
InChI |
InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h6-7,10-12H,2-5,8-9H2,1H3 |
InChI-Schlüssel |
VPEGROOEBNSCCL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=CCCC=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


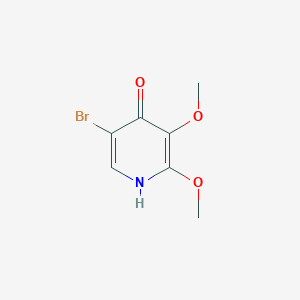
![2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]-5-[(2-methylbenzyl)oxy]phenol](/img/structure/B14090120.png)
![2-(7-Hydroxy-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl)prop-2-enoic acid](/img/structure/B14090121.png)

![8-(2-methoxyphenyl)-1-methyl-3-pentyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14090136.png)
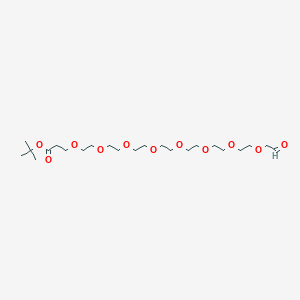
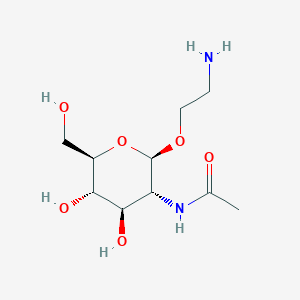
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(furan-2-ylmethyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090161.png)
![3-(5-Chloro-2-hydroxy-4-methyl-phenyl)-4-(3-methoxy-phenyl)-5-pyridin-3-ylmethyl-4,5-dihydro-1H-pyrro lo[3,4-c]pyrazol-6-one](/img/structure/B14090169.png)
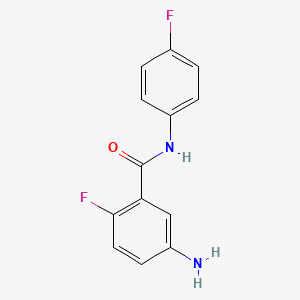
![6-Methoxy-2-[3-(morpholin-4-yl)propyl]-1-[4-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090195.png)
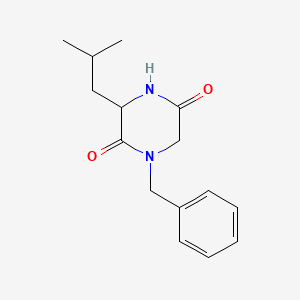

![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14090206.png)
